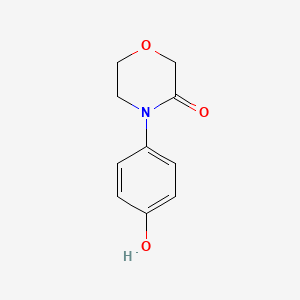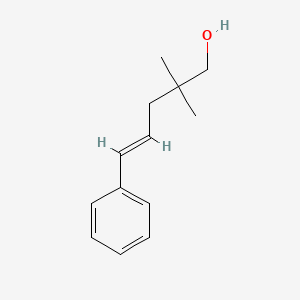
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a double bond, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired alcohol. Another method includes the hydroboration-oxidation of alkenes, where the double bond is first hydroborated and then oxidized to yield the alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
化学反応の分析
Types of Reactions
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
科学的研究の応用
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in specialty materials.
作用機序
The mechanism by which (4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
(E)-2,2-dimethyl-5-phenylpent-4-en-1-ol: A geometric isomer with different spatial arrangement around the double bond.
2,2-dimethyl-5-phenylpentan-1-ol: A saturated analog without the double bond.
2,2-dimethyl-5-phenylpent-4-en-2-ol: A positional isomer with the hydroxyl group on a different carbon.
Uniqueness
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol is unique due to its specific configuration and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
(E)-2,2-dimethyl-5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9,14H,10-11H2,1-2H3/b9-6+ |
InChIキー |
GEIUFRZQLBIHPD-RMKNXTFCSA-N |
異性体SMILES |
CC(C)(C/C=C/C1=CC=CC=C1)CO |
正規SMILES |
CC(C)(CC=CC1=CC=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
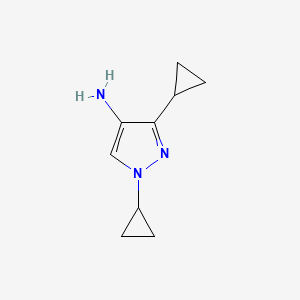
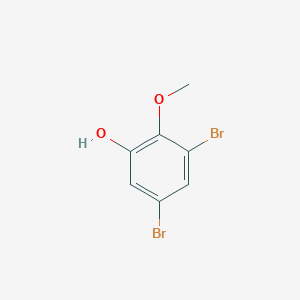
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
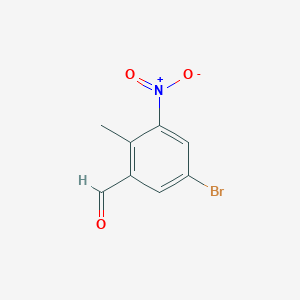
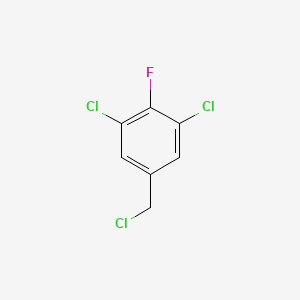
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
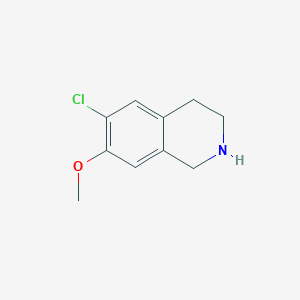
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
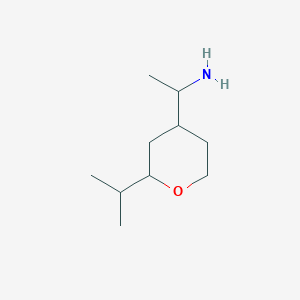
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
